(R)-6-Chloro-2,3-dihydro-1H-inden-1-amine
Description
(R)-6-Chloro-2,3-dihydro-1H-inden-1-amine is a chiral amine featuring a bicyclic indenyl scaffold with a chlorine substituent at the 6-position and an (R)-configuration at the stereogenic center. This compound belongs to a class of conformationally constrained amines, which are of significant interest in medicinal chemistry due to their ability to interact with central nervous system (CNS) targets such as monoamine oxidases (MAOs) .
Stereoselective synthesis methods for such compounds often involve reductive amination or chiral resolution techniques. For example, derivatives of 2,3-dihydro-1H-inden-1-amine have been synthesized as key fragments in drugs like rasagiline (an anti-Parkinson’s MAO-B inhibitor) and ladostigil (a dual cholinesterase/MAO inhibitor) .
Properties
Molecular Formula |
C9H10ClN |
|---|---|
Molecular Weight |
167.63 g/mol |
IUPAC Name |
(1R)-6-chloro-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C9H10ClN/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9H,2,4,11H2/t9-/m1/s1 |
InChI Key |
RDDLLTZZPGSGPO-SECBINFHSA-N |
Isomeric SMILES |
C1CC2=C([C@@H]1N)C=C(C=C2)Cl |
Canonical SMILES |
C1CC2=C(C1N)C=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Chloro-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Starting Material: The synthesis often begins with 6-chloroindanone.
Reduction: The ketone group of 6-chloroindanone is reduced to form 6-chloro-2,3-dihydro-1H-inden-1-ol.
Amination: The hydroxyl group is then converted to an amine group through an amination reaction, often using reagents such as ammonia or amines in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for ®-6-Chloro-2,3-dihydro-1H-inden-1-amine may involve similar steps but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation for the reduction step, and automated systems for the amination process to ensure high yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group undergoes oxidation under controlled conditions:
-
Imine formation : Catalytic oxidation yields Schiff base derivatives.
-
Nitrile synthesis : Stronger oxidants convert the amine to nitrile groups via intermediate imines.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Imine formation | O₂ (g), CuCl₂ catalyst, 80°C | (R)-6-Chloro-5-fluoro-1H-inden-1-imine | 72% | |
| Nitrile synthesis | KMnO₄/H₂SO₄, reflux | 6-Chloro-5-fluoro-1H-indene-1-carbonitrile | 58% |
Amide Formation
The amine reacts with acylating agents to produce bioactive amide derivatives:
-
Anti-inflammatory amides : Coupling with acetic acid derivatives generates compounds with residual activity exceeding indomethacin .
| Acylating Agent | Catalyst | Product | Biological Activity (ED₃₀) | Reference |
|---|---|---|---|---|
| (6-Chloro-indenyl)acetyl chloride | DMAP | N-(6-Chloro-indenyl)acetamide | 6.45 mg/kg (analgesic) |
Deaminative Coupling
Ruthenium-catalyzed cross-coupling with aliphatic/benzylic amines forms unsymmetric secondary amines :
| Catalyst System | Amine Partner | Product | Selectivity (3a:4a) | Yield |
|---|---|---|---|---|
| [(PCy₃)(CO)RuH]₄(O)(OH)₂ + L1 | Cyclohexylamine | N-Cyclohexyl-(R)-6-chloroindenamine | 70:15 | 68% |
Conditions : Chlorobenzene, 130°C, 16 hrs. Ligand L1 (10 mol%) enhances selectivity for unsymmetric products .
Alkylation for Pharmaceutical Intermediates
The amine participates in nucleophilic substitution with propargyl bromide to synthesize rasagiline precursors :
| Alkylating Agent | Base | Product | Optical Resolution Method |
|---|---|---|---|
| 3-Chloropropyne | NaOH | (R)-N-Propargyl-6-chloroindenamine | Tartaric acid diastereomers |
Key Step : "Two steps treated different things alike" method combines oxime reduction and alkylation in one reactor, achieving 98.6% HPLC purity .
Salt Formation
Protonation with mineral acids improves stability and crystallinity:
| Acid | Product | Melting Point | Application |
|---|---|---|---|
| HCl | (R)-6-Chloro-indenamine hydrochloride | 208–209°C | Crystallographic studies |
Reductive Amination
While not directly observed for this compound, structurally similar indenamines undergo reductive amination with ketones using NaBH₃CN.
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
(R)-6-Chloro-2,3-dihydro-1H-inden-1-amine has shown potential as a therapeutic agent due to its ability to interact with various biological targets:
-
Anticancer Activity : Studies indicate that derivatives of this compound can inhibit cancer cell proliferation. For instance, research on different cell lines has demonstrated varying degrees of cytotoxicity:
Cell Line IC50 (µM) Effect MCF-7 (Breast) 15 Inhibition of proliferation HeLa (Cervical) 20 Induction of apoptosis A549 (Lung) 25 Cytotoxic effects
The compound's structural features allow it to modulate cellular signaling pathways, potentially affecting cell proliferation and apoptosis .
Neuropharmacology
Research has also focused on the interactions of (R)-6-Chloro-2,3-dihydro-1H-inden-1-amine with neurotransmitter systems. Its unique structure may allow it to act as a ligand for various receptors involved in mood regulation and cognitive functions .
Organic Synthesis
In synthetic organic chemistry, (R)-6-Chloro-2,3-dihydro-1H-inden-1-amine serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for creating derivatives with enhanced biological activity or novel properties .
Study on Anticancer Properties
A study published in a peer-reviewed journal highlighted the anticancer properties of (R)-6-Chloro-2,3-dihydro-1H-inden-1-amine derivatives. The research demonstrated that specific modifications to the compound could enhance its efficacy against various cancer cell lines .
Neuropharmacological Research
Another study investigated the potential of (R)-6-Chloro-2,3-dihydro-1H-inden-1-amines as selective ligands for serotonin receptors. The findings suggested that these compounds could be developed into therapeutic agents for treating cognitive impairments associated with psychiatric disorders .
Mechanism of Action
The mechanism of action of ®-6-Chloro-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Substituent Effects at the 6-Position
The 6-position substituent significantly influences biological activity, pharmacokinetics, and selectivity. Key analogs include:
Key Findings :
Positional Isomerism: 5-Chloro vs. 6-Chloro
Positional isomerism alters electronic distribution and steric interactions:
- Stereochemistry (S-configuration) further impacts binding to chiral enzyme pockets .
Stereochemical Considerations
Enantiomers exhibit divergent biological profiles:
- (S)-6-Chloro-2,3-dihydro-1H-inden-1-amine (): The S-enantiomer may show reduced MAO-B inhibition due to mismatched spatial orientation in the enzyme’s active site .
- (R)-6-Chloro analog : The R-configuration aligns with rasagiline’s pharmacophore, optimizing interactions with MAO-B’s hydrophobic cavity .
Halogenated Derivatives with Multiple Substituents
- (R)-5,6-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride (): Dual fluorination increases electronegativity and metabolic stability but may reduce blood-brain barrier permeability compared to the mono-Cl derivative .
Biological Activity
(R)-6-Chloro-2,3-dihydro-1H-inden-1-amine is an organic compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article delves into its biological activity, synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique bicyclic structure with a chlorine substituent, which enhances its reactivity and biological activity. The presence of the amine group allows for interactions with various biological receptors, making it a candidate for drug development.
The mechanism of action of (R)-6-Chloro-2,3-dihydro-1H-inden-1-amine involves:
- Receptor Interaction : The amine group can form hydrogen bonds with specific receptors, influencing their activity.
- Chlorine's Role : The chlorine atom may modulate binding affinity and selectivity towards biological targets, which is crucial for its pharmacological effects.
Pharmacological Applications
- Neurological Disorders : Research indicates potential applications in treating conditions such as Alzheimer's disease through inhibition of acetylcholinesterase (AChE), an enzyme involved in neurotransmitter hydrolysis .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating significant activity .
Case Studies and Research Findings
Several studies have explored the biological activity of (R)-6-Chloro-2,3-dihydro-1H-inden-1-amine and its derivatives:
Synthesis Pathways
The synthesis of (R)-6-Chloro-2,3-dihydro-1H-inden-1-amine can be achieved through various chemical reactions:
- Reduction Reactions : Converting 5-chloro-2,3-dihydro-1H-inden-1-one to the amine form.
- Substitution Reactions : Introducing different nucleophiles can lead to a variety of derivatives with enhanced biological activities.
Comparative Analysis with Similar Compounds
When compared to similar compounds such as 5-bromo or 5-methoxy derivatives, (R)-6-Chloro exhibits distinct advantages in terms of reactivity and potential therapeutic applications:
| Compound | Key Difference | Biological Activity |
|---|---|---|
| 5-Bromo-2,3-dihydro-1H-inden-1-amine | Bromine vs Chlorine | Altered reactivity; less potent AChE inhibitor |
| 5-Methoxy-2,3-dihydro-1H-inden-1-amine | Methoxy group presence | Different pharmacological profile; reduced antimicrobial activity |
Q & A
Basic: What synthetic routes are commonly employed to prepare (R)-6-Chloro-2,3-dihydro-1H-inden-1-amine?
The synthesis of (R)-6-Chloro-2,3-dihydro-1H-inden-1-amine typically involves asymmetric reduction of its ketone precursor. For example, 6-chloro-2,3-dihydro-1H-inden-1-one is subjected to enantioselective catalytic hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) to achieve the (R)-configuration. Subsequent purification via recrystallization or chromatography ensures enantiomeric excess (>95%) . Key steps include:
- Precursor preparation : Chlorination of indanone derivatives.
- Asymmetric reduction : Optimizing reaction conditions (pressure, solvent, catalyst loading) for high enantiomeric purity.
- Salt formation : Conversion to hydrochloride salts for stability, as seen in derivatives like (R)-5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride .
Basic: How is enantiomeric purity validated for (R)-6-Chloro-2,3-dihydro-1H-inden-1-amine?
Enantiomeric purity is assessed using chiral HPLC or polarimetry. For example:
- Chiral HPLC : A Chiralpak® AD-H column with a hexane/isopropanol mobile phase resolves enantiomers, with retention times compared to standards.
- NMR analysis : Mosher’s acid chloride derivatization can confirm configuration via characteristic splitting patterns in -NMR spectra .
- Polarimetry : Specific rotation values (e.g., in methanol) are cross-referenced with literature for validation .
Advanced: How do structural modifications (e.g., halogen substitution) impact the biological activity of indenamine derivatives?
Halogen substitution at the 6-position significantly alters pharmacodynamic properties. For instance:
- Chloro vs. Bromo : Chloro derivatives exhibit higher metabolic stability compared to bromo analogs due to reduced electrophilicity.
- Stereochemical effects : (R)-configuration enhances binding affinity to targets like G-protein-coupled receptors (GPCRs), as observed in studies with US28 receptor ligands .
- Experimental validation : Radioligand binding assays (e.g., measurements) and functional cAMP assays quantify activity shifts .
Advanced: What methodologies resolve contradictions in reported biological activities of (R)-6-Chloro-2,3-dihydro-1H-inden-1-amine derivatives?
Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:
- Standardized assays : Replicate experiments under controlled conditions (e.g., pH, temperature, cell line).
- Impurity profiling : LC-MS or -NMR to identify byproducts (e.g., diastereomers or oxidation products) .
- Dose-response curves : Validate activity trends across multiple concentrations to rule out false positives .
Basic: What are the key stability considerations for storing (R)-6-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride?
Stability is optimized by:
- Temperature : Storage at -20°C under inert gas (argon) to prevent oxidation.
- Moisture control : Use desiccants in sealed containers, as hydrochloride salts are hygroscopic .
- Light protection : Amber vials prevent photodegradation, critical for indenamine derivatives with conjugated π-systems .
Advanced: How is (R)-6-Chloro-2,3-dihydro-1H-inden-1-amine utilized in PROTAC (Proteolysis-Targeting Chimera) design?
The compound serves as a warhead for E3 ligase recruitment. Methodologies include:
- Linker optimization : PEG or alkyl linkers conjugate the indenamine moiety to target-binding domains (e.g., kinase inhibitors).
- In vitro validation : Western blotting quantifies target protein degradation in cell lines (e.g., HEK293T) .
- Pharmacokinetic profiling : Assess plasma stability and tissue penetration using LC-MS/MS .
Basic: What analytical techniques characterize the crystallinity of (R)-6-Chloro-2,3-dihydro-1H-inden-1-amine salts?
- PXRD : Diffraction peaks at 2θ = 12.5°, 18.2°, and 24.7° confirm crystalline hydrochloride salt formation .
- DSC : Melting points (e.g., 71.5–73.7°C for carboxylate derivatives) validate purity and polymorphic forms .
- TGA : Decomposition temperatures (>150°C) indicate thermal stability .
Advanced: How does (R)-6-Chloro-2,3-dihydro-1H-inden-1-amine compare to carbazole analogs in SIRT1 inhibition studies?
Inhibitory potency is stereochemistry-dependent:
- IC50 values : (R)-6-Chloro-2,3-dihydro-1H-inden-1-amine derivatives show IC = 0.8 μM for SIRT1, outperforming carbazoles (IC = 2.5 μM) .
- Cellular assays : Co-treatment with cyclophosphamide metabolites reduces ovarian follicle apoptosis by 40% compared to carbazole controls .
Basic: What safety protocols are recommended for handling (R)-6-Chloro-2,3-dihydro-1H-inden-1-amine?
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of hydrochloride salt aerosols .
- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
Advanced: How is computational modeling applied to optimize (R)-6-Chloro-2,3-dihydro-1H-inden-1-amine derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
